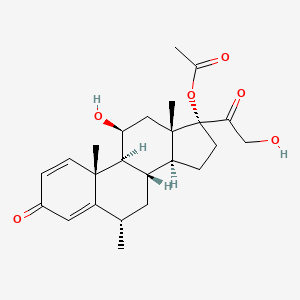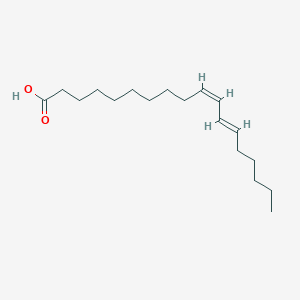
4-t-Butylcyclohexanone-2,2,6,6-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-t-Butylcyclohexanone-2,2,6,6-d4 is an isotopically labeled compound, specifically a deuterated analogue of 4-t-Butylcyclohexanone. This compound is characterized by the replacement of hydrogen atoms with deuterium at the 2, 2, 6, and 6 positions on the cyclohexane ring. It is commonly used in scientific research for various applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-t-Butylcyclohexanone-2,2,6,6-d4 typically involves the deuteration of 4-t-Butylcyclohexanone. One common method involves the use of deuterated reagents such as deuterium gas (D2) or deuterated solvents in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. The product is then purified using techniques such as distillation or chromatography to achieve the desired isotopic purity.
化学反応の分析
Types of Reactions
4-t-Butylcyclohexanone-2,2,6,6-d4 undergoes various chemical reactions, including:
Reduction: The compound can be reduced to 4-t-Butylcyclohexanol-2,2,6,6-d4 using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: It can be oxidized to this compound using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: The compound can undergo substitution reactions where the t-butyl group can be replaced with other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether, sodium borohydride (NaBH4) in methanol.
Oxidation: Potassium permanganate (KMnO4) in acidic medium, chromium trioxide (CrO3) in acetic acid.
Substitution: Various nucleophiles in the presence of a suitable catalyst.
Major Products Formed
Reduction: 4-t-Butylcyclohexanol-2,2,6,6-d4
Oxidation: this compound
Substitution: Products depend on the nucleophile used.
科学的研究の応用
4-t-Butylcyclohexanone-2,2,6,6-d4 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and isotopically labeled compounds.
Biology: Used in metabolic studies to trace the pathways of deuterated compounds in biological systems.
Medicine: Employed in the development of deuterated drugs to study their pharmacokinetics and pharmacodynamics.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-t-Butylcyclohexanone-2,2,6,6-d4 involves the interaction of its deuterated cyclohexanone ring with various molecular targets. The deuterium atoms can influence the compound’s reactivity and stability, leading to different reaction pathways compared to its non-deuterated analogue. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
類似化合物との比較
Similar Compounds
4-t-Butylcyclohexanone: The non-deuterated analogue of 4-t-Butylcyclohexanone-2,2,6,6-d4.
4-t-Butylcyclohexanol: The reduced form of 4-t-Butylcyclohexanone.
4-t-Butylcyclohexanol-2,2,6,6-d4: The deuterated analogue of 4-t-Butylcyclohexanol.
Uniqueness
This compound is unique due to its isotopic labeling, which provides distinct advantages in research applications. The presence of deuterium atoms enhances the compound’s stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in various scientific fields.
特性
CAS番号 |
15649-46-4 |
|---|---|
分子式 |
C₁₀H₁₄D₄O |
分子量 |
158.27 |
同義語 |
4-(1,1-Dimethylethyl)(cyclohexanone-d4); C 64-d4; NSC 73717-d4; p-tert-Butyl(cyclohexanone-d4); γ-tert-Butyl(cyclohexanone-d4); |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-[[(2,2,2-Trifluoroethyl)amino]carbonyl]-9H-fluorene-9-butanoicAcid](/img/structure/B1145134.png)


